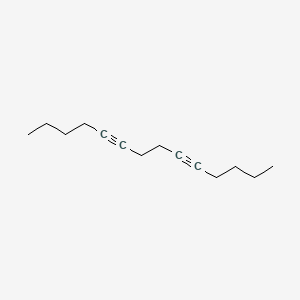![molecular formula C6H3ClN2S B1594262 4-氯代苯并[c][1,2,5]噻二唑 CAS No. 2207-28-5](/img/structure/B1594262.png)
4-氯代苯并[c][1,2,5]噻二唑
描述
4-Chlorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6H3ClN2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is known for its electron-accepting properties, making it valuable in various scientific and industrial applications .
科学研究应用
4-Chlorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and as a component in electronic materials.
作用机制
Target of Action
The primary target of 4-Chlorobenzo[c][1,2,5]thiadiazole is the benzo[c][1,2,5]thiadiazole (BTZ) group . This compound has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group is a strongly electron-accepting moiety .
Mode of Action
4-Chlorobenzo[c][1,2,5]thiadiazole interacts with its targets through an intramolecular charge transfer mechanism during light absorption . Electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
The affected pathways involve the use of light as a “traceless” reagent .
Result of Action
The result of the action of 4-Chlorobenzo[c][1,2,5]thiadiazole is the modification of the photocatalyst’s optoelectronic and photophysical properties . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Action Environment
The action, efficacy, and stability of 4-Chlorobenzo[c][1,2,5]thiadiazole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . The presence of light is crucial for its action as a photocatalyst .
生化分析
Biochemical Properties
4-Chlorobenzo[c][1,2,5]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Chlorobenzo[c][1,2,5]thiadiazole is with electron donor-acceptor systems, where it acts as an electron acceptor . This interaction is essential in processes such as organic photovoltaics and fluorescent sensing. Additionally, 4-Chlorobenzo[c][1,2,5]thiadiazole has been studied for its potential use as a visible-light organophotocatalyst . The compound’s ability to accept electrons and participate in redox reactions makes it a valuable component in various biochemical applications.
Cellular Effects
The effects of 4-Chlorobenzo[c][1,2,5]thiadiazole on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chlorobenzo[c][1,2,5]thiadiazole can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior . For instance, it has been observed to interact with thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These interactions can result in alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Chlorobenzo[c][1,2,5]thiadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electron-accepting properties of 4-Chlorobenzo[c][1,2,5]thiadiazole enable it to participate in redox reactions, which are crucial for its role as an organophotocatalyst . Additionally, the compound’s interaction with enzymes and proteins can lead to their inhibition or activation, depending on the specific biochemical context
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorobenzo[c][1,2,5]thiadiazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its stability can be influenced by factors such as light and temperature . Over time, 4-Chlorobenzo[c][1,2,5]thiadiazole may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 4-Chlorobenzo[c][1,2,5]thiadiazole can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, 4-Chlorobenzo[c][1,2,5]thiadiazole may exhibit beneficial biological activities, such as antimicrobial or anticancer properties . At higher doses, the compound can become toxic, leading to adverse effects on cellular function and overall health. Understanding the dosage effects of 4-Chlorobenzo[c][1,2,5]thiadiazole is crucial for its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
4-Chlorobenzo[c][1,2,5]thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s electron-accepting properties enable it to participate in redox reactions, which are essential for its role in biochemical processes . Additionally, 4-Chlorobenzo[c][1,2,5]thiadiazole can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes
Transport and Distribution
The transport and distribution of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cellular membranes and distributed within various cellular compartments . The presence of specific transporters and binding proteins can facilitate the movement of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells, affecting its localization and accumulation . Understanding the transport and distribution of this compound is essential for its effective use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Chlorobenzo[c][1,2,5]thiadiazole is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Chlorobenzo[c][1,2,5]thiadiazole within cells can influence its biochemical activity, as different cellular compartments provide distinct microenvironments for biochemical reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c][1,2,5]thiadiazole typically involves the chlorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: Industrial production of 4-Chlorobenzo[c][1,2,5]thiadiazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .
化学反应分析
Types of Reactions: 4-Chlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
相似化合物的比较
Benzo[c][1,2,5]thiadiazole: The parent compound without the chlorine substitution.
4-Bromobenzo[c][1,2,5]thiadiazole: A similar compound with a bromine atom instead of chlorine.
4-Fluorobenzo[c][1,2,5]thiadiazole: A fluorine-substituted derivative.
Uniqueness: 4-Chlorobenzo[c][1,2,5]thiadiazole is unique due to its specific electron-accepting properties and the reactivity of the chlorine atom. This makes it particularly useful in applications requiring strong electron-accepting capabilities and versatile reactivity .
属性
IUPAC Name |
4-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKBSYUNNVXOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308221 | |
| Record name | 4-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-28-5 | |
| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,1,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2207-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)



